molecular formula C10H16FNO4 B14776693 trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid

trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid

Cat. No.: B14776693
M. Wt: 233.24 g/mol
InChI Key: HHODVUWEHKLBLG-TYICEKJOSA-N
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Description

(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with a fluorine atom, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the cyclobutane ring formation, followed by the introduction of the fluorine atom and the amino group. The amino group is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. Finally, the carboxylic acid group is introduced through various synthetic methods, such as oxidation or hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

(1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways The fluorine atom and the Boc-protected amino group play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclobutane derivatives and Boc-protected amino acids. Examples are:

  • (1S,2S)-2-amino-1-fluorocyclobutane-1-carboxylic acid
  • (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-chlorocyclobutane-1-carboxylic acid

Uniqueness

The uniqueness of (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the fluorine atom and the Boc-protected amino group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

(1S)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6?,10-/m0/s1

InChI Key

HHODVUWEHKLBLG-TYICEKJOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@]1(C(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F

Origin of Product

United States

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